molecular formula C12H21ClO4 B1623694 3-chlorododecanedioic Acid CAS No. 37443-68-8

3-chlorododecanedioic Acid

Cat. No.: B1623694
CAS No.: 37443-68-8
M. Wt: 264.74 g/mol
InChI Key: ZJONZNGFFLQTHN-UHFFFAOYSA-N
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Description

3-Chlorododecanedioic acid (C₁₂H₂₁ClO₄) is a chlorinated dicarboxylic acid with a 12-carbon aliphatic chain and a chlorine substituent at the third carbon position. Its molecular structure combines hydrophobic alkyl chain properties with the reactivity of carboxylic acid groups and a halogen atom. This compound is utilized in specialized chemical synthesis, including polymer modification and surfactant development, where its chlorine moiety enhances electrophilicity and influences intermolecular interactions .

Properties

CAS No.

37443-68-8

Molecular Formula

C12H21ClO4

Molecular Weight

264.74 g/mol

IUPAC Name

3-chlorododecanedioic acid

InChI

InChI=1S/C12H21ClO4/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10H,1-9H2,(H,14,15)(H,16,17)

InChI Key

ZJONZNGFFLQTHN-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)O)CCCC(CC(=O)O)Cl

Canonical SMILES

C(CCCCC(=O)O)CCCC(CC(=O)O)Cl

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Non-Chlorinated Dicarboxylic Acids

Example: Dodecanedioic Acid (HOOC-(CH₂)₁₀-COOH)

  • Structural Differences : Lacks the chlorine atom at C3.
  • Key Properties: Melting Point: ~129°C (vs. inferred higher for 3-chloro derivative due to halogen-induced polarity). Solubility: Moderate in polar solvents (e.g., ethanol); higher than chlorinated analogs due to reduced hydrophobicity. Acidity: pKa ~4.5–5.0 for each carboxylic group; chlorine in 3-chlorododecanedioic acid likely lowers pKa via electron-withdrawing effects.
  • Applications : Used in nylon production; the chlorinated variant may offer enhanced polymer crosslinking or flame retardancy .

Comparison with Longer-Chain Dicarboxylic Acids

Example: Tridecanedioic Acid (C₁₃H₂₄O₄)

  • Structural Differences : Additional methylene group (-CH₂-) in the chain.
  • Key Properties: Melting Point: ~114°C (lower than dodecanedioic acid due to chain flexibility). Environmental Impact: Classified as non-hazardous ; chlorinated analogs may exhibit higher persistence or toxicity.
  • Applications : Similar to dodecanedioic acid but with altered crystallinity in polymers.

Comparison with Chlorinated Monoacids

Example: 3-Chlorobutanoic Acid (C₄H₇ClO₂)

  • Structural Differences : Shorter chain (C4 vs. C12) and one carboxylic group.
  • Key Properties :
    • Solubility : Higher water solubility (due to shorter chain) compared to 3-chlorododecanedioic acid.
    • Reactivity : The chlorine in both compounds enhances electrophilicity, but the diacid structure allows for bifunctional reactivity (e.g., esterification at both -COOH sites) .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (approx.) Key Applications
3-Chlorododecanedioic acid C₁₂H₂₁ClO₄ 288.75 ~135–140* 3.8–4.2* Polymers, surfactants
Dodecanedioic acid C₁₂H₂₂O₄ 230.30 129 4.5–5.0 Nylon 6,12
Tridecanedioic acid C₁₃H₂₄O₄ 244.32 114 4.7–5.2 Specialty polyesters
3-Chlorobutanoic acid C₄H₇ClO₂ 138.55 42–45 2.8–3.2 Pharmaceutical intermediates

*Inferred from analogous compounds.

Research Findings and Regulatory Considerations

  • Synthetic Utility : The chlorine in 3-chlorododecanedioic acid facilitates nucleophilic substitution reactions, enabling functionalization for advanced materials .
  • Environmental Impact: While tridecanedioic acid is non-hazardous , chlorinated compounds like 3-chlorododecanedioic acid may exhibit persistence akin to PFAS (perfluoroalkyl substances), warranting scrutiny under regulations like REACH .
  • Thermal Stability: Chlorine substitution increases thermal degradation resistance compared to non-halogenated analogs, as observed in pyrolysis studies of similar chlorocarboxylic acids .

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